
4a,8-Dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a,8-Dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol is a chemical compound with the molecular formula C15H26O and a molecular weight of 222.3663 g/mol . It is also known by other names such as cis-Eudesm-6-en-11-ol . This compound is a member of the naphthalenemethanol family and is characterized by its octahydro-naphthalene structure with dimethyl and hydroxyl functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4a,8-Dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol can be achieved through various synthetic routes. One common method involves the reaction of Curtius to prepare 1-(4a,8-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-2-yl)-ethanone . This intermediate can then be further reduced to obtain the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4a,8-Dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Applications De Recherche Scientifique
4a,8-Dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 4a,8-Dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. Its hydrophobic naphthalene core enables it to interact with lipid membranes, influencing membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
γ-Eudesmol: Another sesquiterpenoid alcohol with similar structural features.
Selinenol: A related compound with a similar naphthalene core but different functional groups.
Machilol: Shares the octahydro-naphthalene structure but has different substituents.
Uniqueness
4a,8-Dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol is unique due to its specific arrangement of dimethyl and hydroxyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
52252-49-0 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol |
InChI |
InChI=1S/C12H20O/c1-9-4-3-6-12(2)7-5-10(13)8-11(9)12/h8-10,13H,3-7H2,1-2H3 |
Clé InChI |
AMLXATDBQQQXME-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2(C1=CC(CC2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


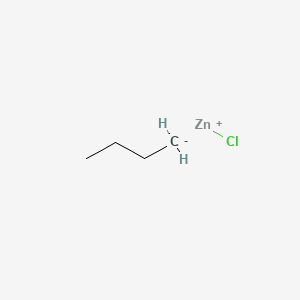
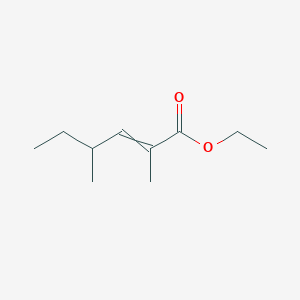
![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)

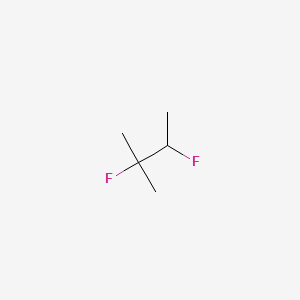
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
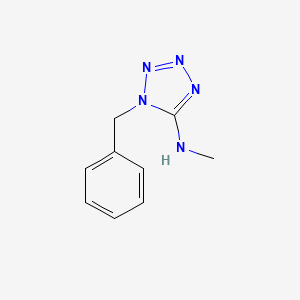

![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)
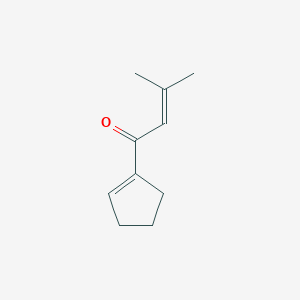
![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)
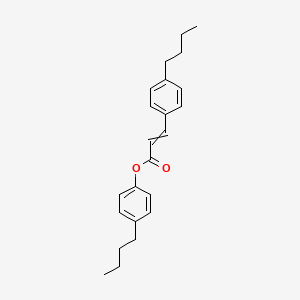
![Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]-](/img/structure/B14650638.png)
